Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Description

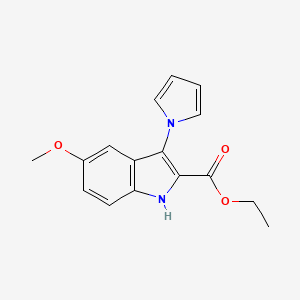

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS: 902937-21-7) is a substituted indole derivative with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.32 g/mol . Its structure features a methoxy group at the 5-position of the indole core, a pyrrole substituent at the 3-position, and an ethyl carboxylate moiety at the 2-position (Figure 1). This compound belongs to a broader class of indole derivatives, which are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties.

Properties

IUPAC Name |

ethyl 5-methoxy-3-pyrrol-1-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-3-21-16(19)14-15(18-8-4-5-9-18)12-10-11(20-2)6-7-13(12)17-14/h4-10,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVJSNOSHWVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-Substituted 3-Aminoindole Precursors

The 5-methoxy substitution on the indole ring is introduced prior to pyrrole coupling. Common approaches include:

Methoxylation of hydroxyindole derivatives: Starting from 5-hydroxyindole or related intermediates, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) introduces the methoxy group at C-5.

Directed synthesis from substituted benzaldehydes: Using substituted benzaldehydes (e.g., 5-methoxy-2-nitrobenzaldehyde) as starting materials, followed by reduction and cyclization steps to form the indole ring with the methoxy group already installed.

Esterification at the 2-Position

The ethyl ester at the 2-position is typically introduced by:

Starting with ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate as the substrate for the Clauson-Kaas reaction.

Alternatively, esterification of the corresponding indole-2-carboxylic acid with ethanol under acidic or catalytic conditions.

Alternative Synthetic Routes

Fischer Indolization: Although more common for unsubstituted indoles, Fischer indolization can be adapted for methoxy-substituted indoles, but may require protection/deprotection steps to preserve the methoxy group.

Hemetsberger Indole Synthesis: This method involves azide intermediates and can be used to prepare methoxy-substituted indole-2-carboxylates, but is less common for pyrrole-substituted derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | 1,4-Dioxane | Common for Clauson-Kaas reaction |

| Temperature | Reflux (approx. 100°C) | Ensures completion of pyrrole ring formation |

| Reaction Time | 1-4 hours | Monitored by TLC |

| Work-up | Filtration, extraction with dichloromethane, acid wash | Removes impurities and unreacted starting materials |

| Purification | Silica gel chromatography | Dichloromethane as eluent |

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of 5-methoxy-3-aminoindole-2-carboxylate | Methoxylation or starting from methoxy-substituted benzaldehydes | 5-Methoxy-3-aminoindole ester | 70-90 (varies) |

| 2 | Clauson-Kaas reaction | 2,5-Dimethoxytetrahydrofuran, 4-chloropyridine hydrochloride, reflux in dioxane | Formation of 3-(1H-pyrrol-1-yl) substituent | ~90 |

| 3 | Work-up and purification | Filtration, extraction, chromatography | Pure Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | - |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrole ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

Key Observations :

- Pyrrole vs. Isoindole-dione : The target compound’s 3-pyrrole group introduces aromatic nitrogen heterocyclicity, whereas the isoindole-dione substituent in the second compound adds a rigid, planar lactam structure. This difference likely impacts π-π stacking interactions and solubility .

- Methoxy vs.

- Ethyl Carboxylate Position : The 2-carboxylate in the target compound contrasts with the 5-ethoxycarbonyl group in the dihydronaphtoindole, altering electronic distribution across the indole core .

Physicochemical Properties

- Solubility : The ethyl carboxylate and methoxy groups enhance hydrophilicity compared to purely aromatic indoles (e.g., unsubstituted indole). However, the pyrrole substituent may reduce aqueous solubility relative to compounds with polar acetoxy groups .

- Stability : The absence of hydrolytically sensitive groups (e.g., acetoxy) in the target compound suggests greater stability under physiological conditions compared to the dihydronaphtoindole derivative .

Biological Activity

Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- CAS Number : 253870-02-9

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxyindole derivatives with pyrrole and ethyl chloroformate. The process yields the desired compound through a series of condensation and esterification reactions, which can be optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

The compound induces apoptosis in cancer cells, evidenced by increased levels of cleaved PARP and caspase activation, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In studies against various bacterial strains, it exhibited:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | >64 µg/mL |

| Escherichia coli | >64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

These results suggest limited antimicrobial efficacy, particularly against multidrug-resistant strains, warranting further investigation into structural modifications to enhance activity.

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study conducted on A549 cells treated with this compound revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as indicated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In SAR studies, various analogs of this compound were synthesized to determine the influence of different substituents on biological activity. Modifications at the methoxy group and variations in the pyrrole moiety were found to significantly impact both anticancer and antimicrobial activities.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-methoxy-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, and how can reaction yields be optimized?

The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:

- Step 1 : Preparation of the 5-methoxyindole-2-carboxylate core using ethyl acetoacetate and substituted phenylhydrazines under acidic reflux conditions (e.g., glacial acetic acid) .

- Step 2 : Introduction of the 1H-pyrrol-1-yl group at the 3-position via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling or direct alkylation with pyrrole derivatives .

Optimization Strategies : - Use catalysts like 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Purification via recrystallization (e.g., ethanol/water or hexane/dichloromethane mixtures) improves yield and purity .

- Monitor reaction progress using TLC or HPLC to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- 1H NMR : Focus on diagnostic signals:

- Indole NH proton (δ ~12.5 ppm, broad, DMSO-d6) .

- Ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2) .

- Pyrrole protons (δ ~6.9–7.1 ppm, multiplet) .

- IR Spectroscopy : Confirm ester carbonyl (ν ~1710 cm⁻¹) and indole N–H stretching (ν ~3274 cm⁻¹) .

- Mass Spectrometry : Exact mass determination (e.g., HRMS) to verify molecular formula (C17H16N2O3, calculated [M+H⁺] = 297.1234) .

Advanced Research Questions

Q. How can structural modifications at the 3-position (pyrrole) and 5-methoxy group influence biological activity, particularly in tubulin polymerization inhibition?

- Pyrrole Modifications :

- Replacement with bulkier heterocycles (e.g., thiophene or isoquinoline) alters steric interactions with tubulin’s colchicine-binding site, as seen in analogues with 3-(3,4,5-trimethoxybenzoyl) groups .

- Bioisosteric substitution (e.g., sulfur for oxygen) can enhance binding affinity .

- Methoxy Group :

- Removal or positional isomerism (e.g., 6-methoxy vs. 5-methoxy) impacts solubility and electronic effects, critical for membrane permeability .

Methodological Insight :

- Removal or positional isomerism (e.g., 6-methoxy vs. 5-methoxy) impacts solubility and electronic effects, critical for membrane permeability .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with β-tubulin .

- Validate via in vitro tubulin polymerization assays, comparing IC50 values against reference compounds like combretastatin A-4 .

Q. What crystallographic challenges arise during structural validation of this compound, and how can they be addressed?

Q. How do contradictory solubility and stability data in literature impact formulation for in vivo studies?

- Data Discrepancies :

- Solubility variations in DMSO (reported 10–50 mg/mL) may stem from hydrate formation or impurities .

- Instability in aqueous buffers (pH >7) due to ester hydrolysis .

Resolution Strategies :

- Conduct forced degradation studies (e.g., pH 9 buffer, 40°C) to identify degradation products via LC-MS .

- Use prodrug approaches (e.g., tert-butyl carbamate protection) to enhance plasma stability .

- Pre-formulate with cyclodextrins or lipid nanoparticles to improve bioavailability .

Q. What analytical methods are recommended for resolving co-eluting impurities in HPLC analysis?

- Method Optimization :

- Gradient elution with C18 columns (e.g., 5–95% acetonitrile in 0.1% formic acid over 20 min) .

- Employ PDA detection (λ = 254 nm and 280 nm) to distinguish aromatic vs. aliphatic impurities .

- Advanced Techniques :

- LC-MS/MS for structural identification of impurities using collision-induced dissociation (CID) .

- Preparative HPLC with fraction collection for isolating unknowns, followed by 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

- ADMET Prediction :

- Use SwissADME to predict logP (target <3), CNS permeability, and CYP450 inhibition .

- Metabolite Identification :

- Simulate Phase I metabolism (e.g., ester hydrolysis via carboxylesterases) using MetaSite .

- Structural Insights :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize substituent electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.